4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)9-18-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCLXPJKNCSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NNC(=S)N2CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360243 | |
| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-39-9 | |
| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 2,3-dimethylphenol in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that can modulate biological activities . Additionally, the compound’s thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-3-thiol derivatives are modified by varying substituents at positions 4 and 5, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Research Findings
Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with -NH₂ or -OCH₃ exhibit superior antioxidant activity compared to nitro- or halogen-substituted analogues .
Phenolic ethers (e.g., 2,3-dimethylphenoxy) may confer antimicrobial properties via membrane disruption .
Theoretical Modeling : Quantum chemical calculations correlate lower HOMO-LUMO gaps with higher antioxidant efficacy in triazole-3-thiols .
Biological Activity
4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This compound combines the triazole moiety with a thiol group and an allyl side chain, suggesting potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
- Molecular Formula : C₁₄H₁₇N₃OS
- Molecular Weight : 275.37 g/mol
- CAS Number : 669705-39-9
- Purity : 95%
- Physical State : Solid at room temperature
- LogP : 3.15 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activities of this compound have been investigated in several studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study assessing various triazole derivatives found that compounds similar to this compound demonstrated cytotoxic effects against multiple cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | IGR39 (melanoma) | 10 | High |
| Compound B | MDA-MB-231 (breast cancer) | 15 | Moderate |
| Compound C | Panc-1 (pancreatic cancer) | 20 | Low |
The selectivity index indicates that these compounds are more effective against melanoma cells compared to other types of cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through various pathways including the modulation of signaling cascades related to cell survival and death .
Antimicrobial Activity
In addition to its anticancer properties, triazole derivatives have shown notable antimicrobial activity. A review highlighted the potential of thiol-containing triazoles in combating bacterial infections. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth.
Case Studies
-
Study on Anticancer Effects :
A recent study synthesized a series of triazole derivatives, including variants similar to this compound. These compounds were tested against human melanoma and breast cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values below 20 µM, demonstrating significant cytotoxicity."The synthesized compounds displayed a promising profile against various cancer types with enhanced selectivity for melanoma cells" .
-
Antimicrobial Testing :
Another investigation focused on the antimicrobial properties of triazole derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations ranging from 50 to 100 µg/mL.- Example Results :
- Staphylococcus aureus: Inhibition at 75 µg/mL
- Escherichia coli: Inhibition at 100 µg/mL
- Example Results :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound can be synthesized via cyclization of precursors such as substituted benzyl isothiocyanates and allyl hydrazines. Key steps include:
- Reacting 2,3-dimethylphenoxy-methyl derivatives with allyl hydrazine in ethanol or DMF at 60–100°C .
- Purification via recrystallization or column chromatography to achieve >95% purity .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance yield), temperature control (prevents side reactions), and catalyst use (e.g., KOH for deprotonation) .
Q. How can structural characterization be performed for this compound?
- Techniques :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., allyl and phenoxy groups) .
- LC-MS : For molecular weight verification and purity assessment .
- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
- Example Data : A related triazole derivative (CAS 93378-58-6) showed characteristic NMR shifts at δ 2.3 ppm (methyl groups) and δ 5.1–5.3 ppm (allyl protons) .
Advanced Research Questions
Q. How do substituent variations (e.g., alkyl/aryl groups) impact biological activity in triazole derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Allyl Group : Enhances membrane permeability due to lipophilicity, critical for antimicrobial activity .
- Phenoxy Substituents : Electron-withdrawing groups (e.g., chloro) increase antifungal potency, while methyl groups improve metabolic stability .
- Thiol Group : Essential for redox-mediated interactions (e.g., disulfide bond formation with target proteins) .
- Case Study : Replacement of 4-methylphenyl with 4-fluorophenyl in a similar compound reduced IC₅₀ against Candida albicans from 12 µM to 8 µM .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Approach :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Analysis : Compare EC₅₀ values under identical conditions. For example, discrepancies in antiradical activity (e.g., 53–89% DPPH scavenging at 1 mM) may arise from solvent polarity differences .
- Computational Validation : Molecular docking (e.g., using AutoDock Vina) to verify target binding modes despite divergent in vitro results .
Q. How can molecular docking guide the design of triazole-based inhibitors for specific targets?
- Protocol :
- Target Selection : Prioritize proteins with known triazole interactions (e.g., EGFR, COX-2) .
- Docking Workflow :
Prepare ligand and receptor files (PDB ID: 5WWP for helicase targets).
Generate 30 conformations per ligand; select lowest binding energy poses .
- Key Interactions : Hydrogen bonding with active-site residues (e.g., Lys745 in EGFR) and hydrophobic contacts with alkyl/aryl substituents .
- Example : A derivative with a 4-iodophenyl group showed a docking score of −9.2 kcal/mol against SARS-CoV-2 helicase, correlating with in vitro inhibition (IC₅₀ = 1.8 µM) .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Challenges :
- Low yields (<40%) in multi-step syntheses due to steric hindrance .
- Scalability issues with chromatographic purification .
- Solutions :
- Flow Chemistry : Continuous reactors improve yield (e.g., 72% in 2 hours for a triazole intermediate) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
